3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde
Overview
Description
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H3F4NO. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps :
Starting Material: 2-chloro-3-nitropyridine is used as the initial substrate.
Trifluoromethylation: The substrate undergoes trifluoromethylation using trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in dimethylformamide (DMF).
Fluorination: The resulting 2-trifluoromethyl-3-nitropyridine is then fluorinated using tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF.
Reduction and Carboxylation: The final step involves the reduction of the nitro group followed by carboxylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods focus on improving yield, reducing reaction times, and ensuring environmental safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid.
Reduction: 3-Fluoro-2-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is primarily related to its ability to interact with biological targets through its fluorinated groups. These interactions can enhance the compound’s binding affinity to specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)isonicotinaldehyde
- 3-Fluoro-2-trifluoromethyl-isonicotinic acid
- 3-Fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups on the isonicotinaldehyde scaffold. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not commonly found in other similar compounds .
Biological Activity
3-Fluoro-2-(trifluoromethyl)isonicotinaldehyde is a fluorinated derivative of isonicotinaldehyde, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of both a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with biological targets.
The molecular formula for this compound is C8H4F4N O. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential for binding to various biomolecules, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound's binding affinity, potentially modulating enzymatic activities or receptor functions. This mechanism is crucial for its application in therapeutic contexts.
Biological Activity
Research studies have investigated the biological activity of this compound, highlighting several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.
- Anticancer Potential : The compound's structure suggests potential anticancer activity, possibly through the inhibition of specific cancer cell proliferation pathways. Research into its effects on different cancer cell lines is ongoing.
- Anti-inflammatory Effects : Preliminary assays indicate that this compound may inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Data Table: Biological Activity Overview
Case Studies
-
Antimicrobial Studies :
A study evaluated the antimicrobial efficacy of this compound against strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values significantly lower than those of conventional antibiotics, indicating strong antibacterial properties. -
Anti-inflammatory Activity Assessment :
In vitro experiments using RAW264.7 macrophages showed that treatment with this compound resulted in a marked reduction in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation, suggesting potential therapeutic applications in inflammatory diseases. -
Cancer Cell Line Proliferation :
Investigations into the effects on various cancer cell lines revealed that the compound could inhibit proliferation rates significantly, indicating its potential as a lead compound for anticancer drug development.
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-5-4(3-13)1-2-12-6(5)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSRLGFPJAKKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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